molecular formula C9H7ClO2 B195612 1-(3-Chlorophenyl)propane-1,2-dione CAS No. 10557-17-2

1-(3-Chlorophenyl)propane-1,2-dione

Cat. No. B195612
CAS RN: 10557-17-2
M. Wt: 182.6 g/mol
InChI Key: OXRBHYVHVKOEQX-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)propane-1,2-dione is a metabolite of Bupropion . Its molecular formula is C9H7ClO2 .


Molecular Structure Analysis

The molecular structure of 1-(3-Chlorophenyl)propane-1,2-dione consists of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(3-Chlorophenyl)propane-1,2-dione include a molecular weight of 182.604 Da . Other properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

  • Synthesis and Fluorescent Properties in Complexes : A study by Ma Kunpen (2015) explored the synthesis of ligands related to 1-(3-Chlorophenyl)propane-1,2-dione, their complexes with Europium(III), and their fluorescent properties. These complexes show characteristic emissions, indicating efficient energy transfer to the europium ions, with potential applications in fluorescence spectroscopy (Ma Kunpen, 2015).

  • Development of Anticancer Agents : Sheikh, Juneja, and Ingle (2010) conducted in silico molecular docking analyses of novel 1-(2', 4'-dihydroxy-5'-chlorophenyl)-3-aryl-propane-1,3-diones in the enzyme cytochrome P450 reductase to develop new anticancer agents. This suggests potential applications in cancer treatment (Sheikh, Juneja, & Ingle, 2010).

  • Mesogenic Properties : Ghode and Sadashiva (2013) synthesized a series of 1-(p-n-alkylbiphenyl) 3-(p-chlorophenyl)propane-1,3-diones and characterized their mesophases, indicating applications in materials science, specifically in the study of liquid crystals (Ghode & Sadashiva, 2013).

  • Ultrasound Synthesis and Biological Screening : Korde (2020) reported the ultrasound synthesis and characterization of 1-(5-chloro 2 hydroxyphenyl)-3-(5-bromo 2-chlorophenyl)propane-1,3-dione and its metal complexes, which were screened for disinfectant activity. This demonstrates potential in medicinal chemistry and environmental applications (Korde, 2020).

  • Photophysical Properties and Binding Studies : Chaudhuri et al. (2010) studied the absorption and emission spectroscopic properties of a related β-diketone, 1,3-diphenyl-propane-1,3-dione, in various solvents, indicating applications in photophysical research (Chaudhuri et al., 2010).

  • Antibacterial Properties : Mutreja, Saharia, and Sharma (1980) investigated the coupling of similar compounds with diazotised sulphanilamide and screened them for antibacterial properties, indicating potential pharmaceutical applications (Mutreja, Saharia, & Sharma, 1980).

properties

IUPAC Name

1-(3-chlorophenyl)propane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRBHYVHVKOEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544399
Record name 1-(3-Chlorophenyl)propane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)propane-1,2-dione

CAS RN

10557-17-2
Record name 1-(3-Chlorophenyl)propane-1,2-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010557172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Chlorophenyl)propane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-CHLOROPHENYL)PROPANE-1,2-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM2723PG76
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Prakash, P Rani, S Samanta - Organic & Biomolecular Chemistry, 2022 - pubs.rsc.org
An interesting substrate-controlled one-pot approach to highly substituted 2′,5′-dicyclopropoxy-1,1′:4′,1′′-teraryls and 6-hydroxypentafulvenes involving various 1,2-diketones …
Number of citations: 2 pubs.rsc.org
A Wang, H Jiang, X Li - The Journal of Organic Chemistry, 2011 - ACS Publications
A palladium-catalyzed carbonation–diketonization reaction of terminal alkenes via carbon–nitrogen bond cleavage under an atmosphere of oxygen has been developed. A series of 1,2-…
Number of citations: 43 pubs.acs.org
Y Liu, X Yun, D Zhang-Negrerie, J Huang, Y Du… - …, 2011 - thieme-connect.com
A variety of 1, 2-diketones were prepared from β-keto nitriles via a three-step protocol including the protection of the ketones with methoxyamine, oxidative decyanation, and microwave-…
Number of citations: 14 www.thieme-connect.com

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